molecular formula C16H14Cl2N2O2S B2615694 3,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 325986-96-7

3,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2615694
CAS No.: 325986-96-7
M. Wt: 369.26
InChI Key: WSBUUAGMZCXRSU-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with 3,5-dichloro groups and a bicyclic 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl moiety. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, widely used for small-molecule refinement .

Properties

IUPAC Name

3,5-dichloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2S/c1-16(2)6-11-13(12(21)7-16)23-15(19-11)20-14(22)8-3-9(17)5-10(18)4-8/h3-5H,6-7H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBUUAGMZCXRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine. The reaction is carried out in the presence of a base such as sodium hydroxide in a suitable solvent like N,N-dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The dichloro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Hydrolysis: Formation of corresponding carboxylic acids and amines.

Scientific Research Applications

3,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Electronic Effects

  • The 4-chloro analog (CAS 325979-71-3) lacks this symmetry, which may reduce crystallinity compared to the target compound . The pyrrolidinyl substituent in CAS 330200-75-4 adds bulk and polar groups, likely reducing solubility but enabling unique hydrogen-bonding interactions .

Physicochemical Properties

  • Molecular Weight and Lipophilicity :
    • The target compound (368.07 g/mol) is lighter than the pyrrolidinyl analog (397.45 g/mol), suggesting better membrane permeability.
    • Increased chlorine content (e.g., 2,6-dichloro analog at 384.25 g/mol) correlates with higher lipophilicity, which may enhance biological activity but also toxicity risks.

Research Implications

  • Crystallography : SHELX software has been critical in resolving the structures of these analogs, enabling precise comparisons of molecular conformations .
  • Structure-Activity Relationships (SAR) : Chlorine positioning significantly impacts electronic and steric profiles, guiding drug design for optimized target engagement.

Biological Activity

3,5-Dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound with notable biological activity. This compound belongs to the class of benzamide derivatives and incorporates a benzothiazole moiety known for its diverse pharmacological properties. The following sections discuss its synthesis, biological mechanisms, and potential applications.

Synthesis

The synthesis of 3,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves several key steps:

  • Formation of 3,5-Dichlorobenzoyl Chloride : This is achieved by reacting 3,5-dichlorobenzoic acid with thionyl chloride under reflux conditions.
  • Preparation of Benzothiazole Derivative : The benzothiazole portion is synthesized by condensing 2-aminobenzenethiol with a suitable carbonyl compound in the presence of an acid catalyst.
  • Coupling Reaction : The final step involves coupling the benzoyl chloride with the benzothiazole derivative in the presence of a base like pyridine or triethylamine to yield the target compound.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC16H14Cl2N2O2S
Molecular Weight369.3 g/mol
IUPAC Name3,5-dichloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
InChIInChI=1S/C16H14Cl2N2O2S/c1-16(2)6-11...

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites and preventing substrate interaction.
  • Receptor Modulation : It can modulate receptor functions through allosteric interactions or competitive inhibition.

Pharmacological Effects

Research indicates that compounds similar to 3,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exhibit various pharmacological effects:

  • Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
  • Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

Several studies have reported on the biological effects of related compounds:

  • Anticancer Studies : A study demonstrated that benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells) at concentrations as low as 10 µM .
  • Antimicrobial Activity : Research indicated that similar compounds showed potent antibacterial effects against Gram-positive and Gram-negative bacteria .

Comparative Analysis

To understand the unique properties of 3,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide compared to other related compounds:

CompoundAnticancer ActivityAntimicrobial ActivityMechanism of Action
3,5-Dichloro-N-(...)benzamideHighModerateEnzyme inhibition
N-(5-Dimethyl...)benzamideModerateHighReceptor modulation
Benzothiazole derivativesHighHighBoth enzyme inhibition and receptor modulation

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, and how do reaction conditions impact yield?

  • Methodology: A common approach involves condensation reactions between substituted benzoyl chlorides and heterocyclic amines. For example, refluxing substituted benzaldehydes with benzothiazol-2-amine derivatives in ethanol/glacial acetic acid (4–5 hours) yields analogous compounds (65–80% yields) . Optimizing solvent polarity (e.g., DMSO vs. ethanol) and reaction time (e.g., 18-hour reflux vs. shorter durations) significantly affects crystallinity and purity. Purification via recrystallization (water-ethanol) is critical to isolate high-purity products .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

  • Methodology:

  • ¹H-NMR : Key signals include aromatic protons (δ 7.36–8.32 ppm for benzamide moieties) and methyl groups in the tetrahydrobenzothiazole ring (δ 1.06–2.83 ppm) .
  • IR : Stretching vibrations for C=O (1605–1719 cm⁻¹) and C-Cl (750–800 cm⁻¹) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 414–506 for related benzothiazole derivatives) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

  • Methodology: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from stereochemical variations or impurities. Strategies include:

  • HPLC-PDA : Quantify purity (>98%) to exclude side products .
  • Docking studies : Compare binding affinities of enantiomers with target proteins (e.g., kinase domains) using AutoDock Vina .
  • Dose-response assays : Validate activity trends across multiple cell lines (e.g., IC₅₀ values in HeLa vs. HEK293) to rule out cell-specific effects .

Q. How can computational modeling guide the design of derivatives with enhanced solubility?

  • Methodology:

  • LogP calculations : Predict lipophilicity using ChemAxon or Schrödinger Suite. Derivatives with logP <3.5 are prioritized for aqueous solubility .
  • Co-solvent screening : Test solubility in DMSO-water gradients (e.g., 10–90% v/v) and correlate with molecular dynamics simulations of solvation shells .
  • Crystallography : Analyze crystal packing (e.g., π-π stacking in benzothiazole rings) to identify substituents that disrupt aggregation (e.g., polar groups at C-5) .

Critical Analysis of Evidence

  • Synthesis : and provide complementary protocols for benzothiazole derivatives, though solvent choices (DMSO vs. ethanol) impact reaction kinetics and byproduct formation.
  • Characterization : NIST data ( ) lacks specific references to this compound but validates IR and MS methodologies for chlorinated aromatics.
  • Contradictions : Bioactivity data gaps (e.g., absent in ) highlight the need for standardized assays across studies.

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